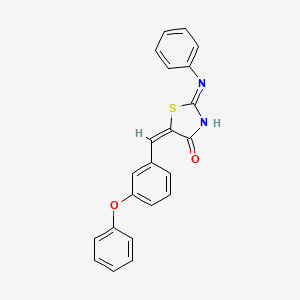![molecular formula C29H29BrN2O4 B11676875 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11676875.png)
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves multiple steps, including the formation of the imidazolidinyl ring and the incorporation of the hydroxybenzyl and bromodibenzo groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl groups can yield quinones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxybenzyl groups may interact with enzymes or receptors, while the imidazolidinyl ring can modulate the compound’s overall activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-chloro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-iodo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
Uniqueness
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine-containing compound may exhibit different properties and applications.
Properties
Molecular Formula |
C29H29BrN2O4 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
1-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-3-bromo-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C29H29BrN2O4/c30-21-15-25-26(20-9-3-6-12-24(20)36-25)27(28(21)35)29-31(16-18-7-1-4-10-22(18)33)13-14-32(29)17-19-8-2-5-11-23(19)34/h1-2,4-5,7-8,10-11,15,29,33-35H,3,6,9,12-14,16-17H2 |
InChI Key |
IIMBLGGESPILLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11676794.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B11676798.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676807.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B11676812.png)
![{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11676819.png)
![2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11676826.png)
![3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11676830.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![{2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676862.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B11676893.png)
